molecular formula C19H12Cl2N2O B2793968 1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-64-7

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2793968
CAS No.: 339109-64-7
M. Wt: 355.22
InChI Key: GDRAXTCJYBALLF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2O and its molecular weight is 355.22. The purity is usually 95%.
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Biological Activity

1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H15Cl2N3O\text{C}_{20}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

This compound features a pyridine ring substituted with chlorobenzyl and chlorophenyl groups, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit antibacterial properties. For instance, studies have shown that related compounds display moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often attributed to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
1Staphylococcus aureus15
2Escherichia coli12
3Bacillus subtilis10

Anticancer Activity

The anticancer potential of similar pyridine derivatives has been explored extensively. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

A study focusing on a related compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1HeLa8.5
2MCF-77.0
3A54910.2

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Reference
1Acetylcholinesterase5.5
2Urease3.8

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent anticancer activity, suggesting a promising avenue for drug development against malignancies.
  • Antibacterial Screening : Another research effort focused on the antibacterial properties of synthesized analogs. The study reported that certain compounds showed strong inhibition against Salmonella typhi, highlighting their potential as therapeutic agents in treating bacterial infections.

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRAXTCJYBALLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.